molecular formula C10H13N3O4 B3308996 3-((tert-Butoxycarbonyl)amino)pyrazine-2-carboxylic acid CAS No. 941316-90-1

3-((tert-Butoxycarbonyl)amino)pyrazine-2-carboxylic acid

Cat. No.: B3308996
CAS No.: 941316-90-1
M. Wt: 239.23 g/mol
InChI Key: FYMXMLSCEGBHRW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((tert-Butoxycarbonyl)amino)pyrazine-2-carboxylic acid typically involves the following steps:

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through various methods, including the condensation of appropriate diamines with diketones or through cyclization reactions involving nitriles and amines.

    Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced by reacting the amino group with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a pyrazine derivative with carbon dioxide in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-((tert-Butoxycarbonyl)amino)pyrazine-2-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The Boc-protected amino group can be selectively deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.

    Coupling Reactions: The carboxylic acid group can be activated using coupling reagents such as carbodiimides (e.g., EDC, DCC) to form amide bonds with amines, facilitating peptide synthesis.

    Oxidation and Reduction: The pyrazine ring can undergo oxidation and reduction reactions, although these are less common for this specific compound.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

    Coupling: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (dicyclohexylcarbodiimide) are frequently used as coupling reagents for amide bond formation.

Major Products

    Deprotected Amine: Removal of the Boc group yields 3-amino-pyrazine-2-carboxylic acid.

    Peptide Derivatives: Coupling with various amino acids or peptides results in the formation of peptide derivatives.

Scientific Research Applications

3-((tert-Butoxycarbonyl)amino)pyrazine-2-carboxylic acid has several applications in scientific research:

    Peptide Synthesis: It is used as a building block in the synthesis of peptides and peptidomimetics.

    Medicinal Chemistry: The compound is utilized in the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Chemical Biology: It serves as a precursor for the synthesis of biologically active molecules used in chemical biology studies.

    Material Science: The compound can be used in the preparation of functional materials with specific properties.

Mechanism of Action

The mechanism of action of 3-((tert-Butoxycarbonyl)amino)pyrazine-2-carboxylic acid depends on its specific application. In peptide synthesis, the Boc group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent coupling reactions. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-pyrazine-2-carboxylic acid: Lacks the Boc protecting group, making it more reactive but less selective in synthesis.

    3-(Methoxycarbonyl)amino-pyrazine-2-carboxylic acid: Features a methoxycarbonyl protecting group instead of Boc, offering different reactivity and stability.

    5-(1-(tert-Butoxycarbonyl)azetidin-3-yl)pyrazine-2-carboxylic acid: Contains an azetidine ring, providing a rigid structure useful in targeted protein degradation.

Uniqueness

3-((tert-Butoxycarbonyl)amino)pyrazine-2-carboxylic acid is unique due to its combination of a Boc-protected amino group and a carboxylic acid group on a pyrazine ring. This structure allows for selective reactions and protection strategies in organic synthesis, making it a valuable tool in peptide and pharmaceutical research.

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O4/c1-10(2,3)17-9(16)13-7-6(8(14)15)11-4-5-12-7/h4-5H,1-3H3,(H,14,15)(H,12,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYMXMLSCEGBHRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=CN=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

941316-90-1
Record name 3-((tert-butoxycarbonyl)amino)pyrazine-2-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-((tert-Butoxycarbonyl)amino)pyrazine-2-carboxylic acid
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3-((tert-Butoxycarbonyl)amino)pyrazine-2-carboxylic acid
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3-((tert-Butoxycarbonyl)amino)pyrazine-2-carboxylic acid
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3-((tert-Butoxycarbonyl)amino)pyrazine-2-carboxylic acid
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3-((tert-Butoxycarbonyl)amino)pyrazine-2-carboxylic acid

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